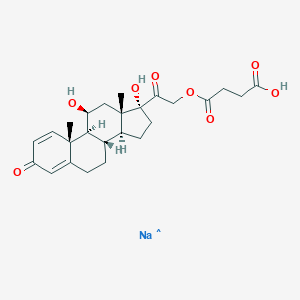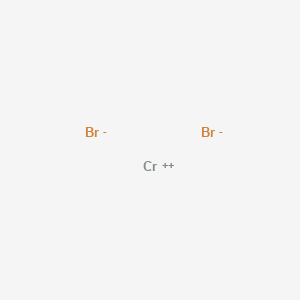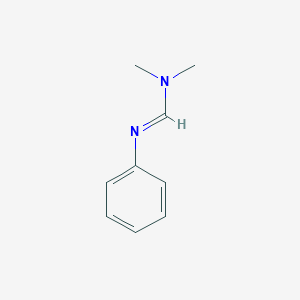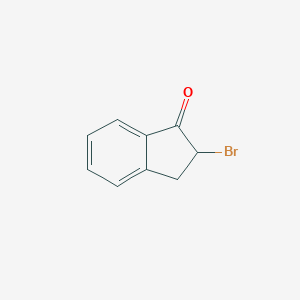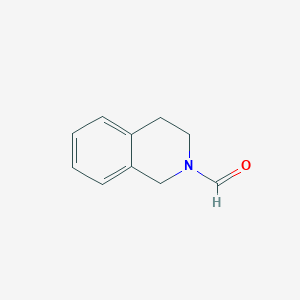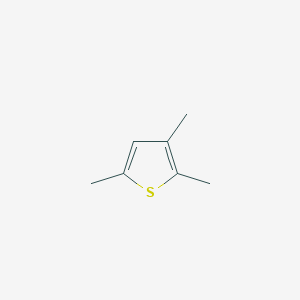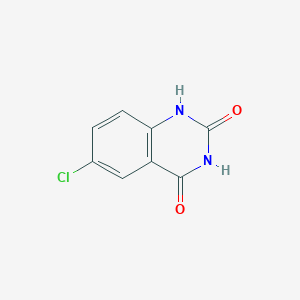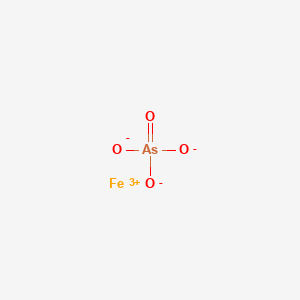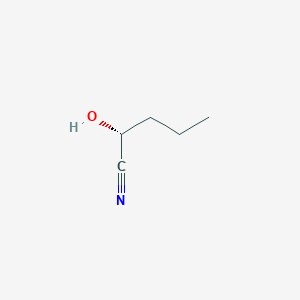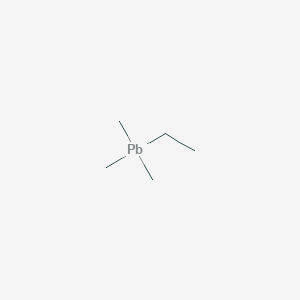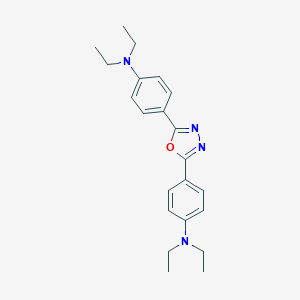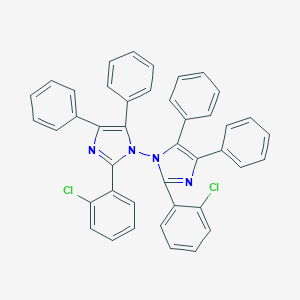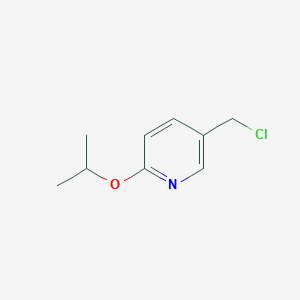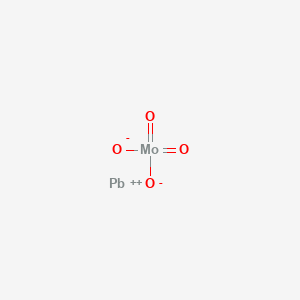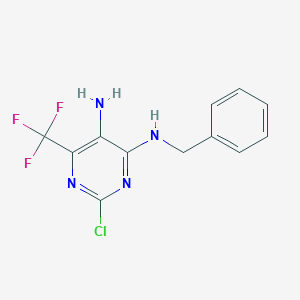
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine selectively inhibits BTK by binding to the active site of the enzyme, thereby blocking its downstream signaling pathways. BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine induces apoptosis and inhibits the growth and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects by inhibiting the activation of various immune cells, including T-cells and macrophages.
Efectos Bioquímicos Y Fisiológicos
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits the growth and proliferation of cancer cells by selectively targeting the BTK pathway. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its selectivity for the BTK pathway. This makes it a potent and specific inhibitor of cancer cell growth and proliferation. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. However, one of the limitations of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its potential toxicity at higher doses, which may limit its clinical application.
Direcciones Futuras
Further studies are needed to evaluate the safety and efficacy of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine in clinical trials. The potential of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine as a therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders needs to be further explored. The development of novel formulations and delivery systems for 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also improve its bioavailability and therapeutic efficacy. The identification of biomarkers that predict the response to 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also help to optimize its clinical application. Overall, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has shown promising results in preclinical studies and holds great potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine involves several steps. The first step involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine with benzylamine in the presence of a suitable solvent and catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine.
Aplicaciones Científicas De Investigación
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been extensively studied for its potential application in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine inhibits the growth and proliferation of cancer cells by selectively targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
Número CAS |
1743-95-9 |
|---|---|
Nombre del producto |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Fórmula molecular |
C12H10ClF3N4 |
Peso molecular |
302.68 g/mol |
Nombre IUPAC |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H10ClF3N4/c13-11-19-9(12(14,15)16)8(17)10(20-11)18-6-7-4-2-1-3-5-7/h1-5H,6,17H2,(H,18,19,20) |
Clave InChI |
MWUXVCKZEGVVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
Otros números CAS |
1743-95-9 |
Sinónimos |
N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



